8-Methyl-1,8-nonanediol
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Overview
Description
8-Methyl-1,8-nonanediol is an organic compound with the molecular formula C10H22O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nonane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Methyl-1,8-nonanediol can be synthesized through several methods. One common approach involves the hydrogenation of 8-methyl-1,8-nonanedione. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,8-nonanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: 8-Methyl-1,8-nonanedione or 8-methyl-nonanoic acid.
Reduction: 8-Methyl-nonane.
Substitution: 8-Methyl-1,8-dichlorononane.
Scientific Research Applications
8-Methyl-1,8-nonanediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of 8-Methyl-1,8-nonanediol depends on its application. In biochemical assays, it acts as a reagent that interacts with specific enzymes or proteins, altering their activity. In drug delivery systems, it serves as a carrier molecule that facilitates the transport of drugs to target sites within the body .
Molecular Targets and Pathways:
Enzymes: Can inhibit or activate enzymes by binding to their active sites.
Cell Membranes: May interact with cell membranes to enhance the permeability of drugs.
Metabolic Pathways: Involved in metabolic pathways where it is either a substrate or a product.
Comparison with Similar Compounds
- 1,8-Octanediol
- 1,9-Nonanediol
- 2-Methyl-1,8-octanediol
Comparison: 8-Methyl-1,8-nonanediol is unique due to the presence of a methyl group at the 8th position, which imparts distinct chemical properties compared to its analogs. For instance, 1,8-Octanediol lacks the methyl group, making it less hydrophobic. Similarly, 1,9-Nonanediol has a longer carbon chain, affecting its reactivity and solubility .
Properties
CAS No. |
54725-73-4 |
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Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
8-methylnonane-1,8-diol |
InChI |
InChI=1S/C10H22O2/c1-10(2,12)8-6-4-3-5-7-9-11/h11-12H,3-9H2,1-2H3 |
InChI Key |
RSVXEWNNIYHBNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCCCCCO)O |
Origin of Product |
United States |
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